molecular formula C17H14N4O6 B2783954 N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide CAS No. 941937-69-5

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide

Cat. No.: B2783954
CAS No.: 941937-69-5
M. Wt: 370.321
InChI Key: KVVQBZNGLVUKQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide is a potent and selective small molecule inhibitor identified for its activity against Casein Kinase 1 epsilon (CK1ε). This compound has emerged as a crucial chemical probe for investigating the Wnt/β-catenin signaling pathway , which is dysregulated in various cancers and developmental disorders. By specifically inhibiting CK1ε, this benzamide-oxadiazole derivative disrupts the phosphorylation-dependent regulation of key signaling components, providing researchers with a tool to modulate pathway activity and study its functional outcomes in cellular models. Its research utility extends to the study of circadian rhythms, as CK1ε is a known regulator of the core clock mechanism, and to neurodegenerative diseases like Alzheimer's disease, where CK1 dysregulation has been implicated in tau pathogenesis . The structural motif of the 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known for contributing to strong binding affinity and metabolic stability, making this compound a valuable starting point for further structure-activity relationship (SAR) studies in drug discovery programs.

Properties

IUPAC Name

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O6/c1-25-13-7-11(8-14(9-13)26-2)16-19-20-17(27-16)18-15(22)10-4-3-5-12(6-10)21(23)24/h3-9H,1-2H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVQBZNGLVUKQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of 3,5-dimethoxyphenylhydrazine: This is achieved by reacting 3,5-dimethoxyaniline with hydrazine hydrate under reflux conditions.

    Cyclization to form 1,3,4-oxadiazole: The hydrazine derivative is then reacted with an appropriate carboxylic acid or its derivative (such as an ester or acid chloride) to form the oxadiazole ring.

    Nitration: The oxadiazole compound is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Amidation: Finally, the nitrated oxadiazole is reacted with 3-nitrobenzoyl chloride in the presence of a base (such as triethylamine) to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: The nitro group can be reduced to an amine, which can further participate in various chemical transformations.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The primary product is the corresponding amine.

    Substitution: Depending on the substituent, products can vary widely, including halogenated or alkylated derivatives.

Scientific Research Applications

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with various biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for developing new materials with specific electronic or optical properties.

    Agriculture: It may be used in the development of new agrochemicals for pest control or plant growth regulation.

Mechanism of Action

The mechanism of action of N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide involves its interaction with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The oxadiazole ring can also interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from analogous 1,3,4-oxadiazoles are critical to its physicochemical and biological properties. Below is a comparative analysis with three derivatives from recent studies:

Structural and Functional Differences

OZE-I (N-[5-(5,6,7,8-Tetrahydro-2-naphthalenyl)-1,3,4-oxadiazol-2-yl] cyclopropanecarboxamide): Substituents: Position 5 features a hydrophobic 5,6,7,8-tetrahydro-2-naphthalenyl group, while the amide is a cyclopropane ring. Molecular Weight: 283.32 g/mol. Bioactivity: Moderate antimicrobial activity (MIC: 32 µg/mL against S.

OZE-II (N-[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl] benzamide) :

  • Substituents : Shares the 3,5-dimethoxyphenyl group at position 5 but incorporates a sulfonyl-containing benzamide at position 2.
  • Molecular Weight : 488.51 g/mol.
  • Bioactivity : Superior antibiofilm activity (80% inhibition at 16 µg/mL) due to enhanced solubility from the sulfonyl group, which improves membrane penetration .

OZE-III (N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl] pentanamide): Substituents: Position 5 has a 4-chlorophenyl group (electron-withdrawing Cl), and the amide is a linear pentanoyl chain. Molecular Weight: 279.72 g/mol. Bioactivity: Lower potency (MIC: 64 µg/mL) due to reduced electronic effects compared to nitro or sulfonyl groups .

Key Findings

  • Substituent Positioning : The 3-nitro substitution on benzamide (meta position) may sterically hinder target binding compared to OZE-II’s para-oriented sulfonyl group.

Data Table: Comparative Analysis of 1,3,4-Oxadiazole Derivatives

Compound Name Substituent (Position 5) Amide Substituent Molecular Weight (g/mol) MIC against S. aureus (µg/mL) Biofilm Inhibition (%)
N-[5-(3,5-Dimethoxyphenyl)-...-3-nitrobenzamide 3,5-Dimethoxyphenyl 3-Nitrobenzamide ~357.3* Pending further studies Pending studies
OZE-I 5,6,7,8-Tetrahydro-2-naphthalenyl Cyclopropanecarboxamide 283.32 32 45
OZE-II 3,5-Dimethoxyphenyl 4-Sulfonylbenzamide 488.51 16 80
OZE-III 4-Chlorophenyl Pentanamide 279.72 64 30

*Calculated molecular weight based on formula C₁₆H₁₄N₄O₆.

Research Findings and Implications

The target compound’s nitro group may offer unique electronic properties for disrupting bacterial redox systems, but its lower solubility compared to OZE-II’s sulfonyl derivative could limit efficacy. Structural optimizations, such as introducing polar groups or adjusting substituent positions, could enhance bioavailability. Current data from analogous compounds suggest that 1,3,4-oxadiazoles with balanced hydrophobicity and electron-withdrawing capacity (e.g., OZE-II) exhibit optimal antimicrobial profiles . Further studies on the target compound’s in vitro activity and pharmacokinetics are warranted.

Biological Activity

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide is a synthetic organic compound notable for its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features an oxadiazole ring fused with a nitrobenzamide moiety. The molecular formula is C16H15N3O4C_{16}H_{15}N_3O_4, with a molecular weight of approximately 341.31 g/mol. The presence of methoxy groups on the phenyl ring enhances its lipophilicity and biological activity.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets:

  • Inhibition of Enzymes : It has shown potential as an inhibitor of cholinesterases (AChE and BChE), which are crucial in neurotransmission. In vitro studies have demonstrated effective inhibition rates, indicating its potential in treating neurodegenerative diseases like Alzheimer's .
  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Properties

Research indicates that this compound possesses anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators.

Cell Line IC50 (µM) Effect
HeLa12.5Induces apoptosis
MCF-715.0Cell cycle arrest
A54910.0Inhibits proliferation

Neuroprotective Effects

In models of neurodegeneration, such as those induced by scopolamine or amyloid-beta (Aβ), the compound has demonstrated cognitive enhancement and neuroprotection. Behavioral tests like the Morris water maze have shown improved memory retention in treated animals .

Case Studies

  • Neuroprotection in Alzheimer's Models :
    • A study evaluated the effects of this compound on cognitive functions in rat models of Alzheimer's disease. The compound significantly improved performance in memory tests compared to controls .
  • Antimicrobial Efficacy :
    • Another investigation assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against both pathogens, showcasing its potential as an antibacterial agent.

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

  • Dual Inhibition : The compound has been identified as a dual inhibitor of AChE and BChE with IC50 values indicating strong potency compared to standard drugs like donepezil .
  • Structure-Activity Relationship (SAR) : Variations in substituents on the phenyl ring significantly affect biological activity. Electron-withdrawing groups enhance AChE inhibition while electron-donating groups reduce efficacy .

Q & A

Q. What are the key synthetic strategies for preparing N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide, and how are reaction conditions optimized?

The synthesis typically involves cyclization of a hydrazide intermediate to form the 1,3,4-oxadiazole ring. For example, hydrazides can be treated with carbon disulfide or phosphoryl chloride under reflux conditions to form oxadiazoles . Reaction optimization includes controlling temperature (e.g., 80–100°C for cyclization), pH (neutral to slightly acidic), and solvent choice (e.g., ethanol or DMF). Purification via column chromatography or recrystallization is critical to isolate the product .

Q. How is the structural integrity of this compound validated post-synthesis?

Techniques include:

  • Nuclear Magnetic Resonance (NMR): Assigning peaks for the 3,5-dimethoxyphenyl (δ 3.8–4.0 ppm for OCH₃), oxadiazole (C=N at δ 8.5–9.0 ppm), and nitrobenzamide protons .
  • X-ray crystallography: Resolving the crystal structure to confirm bond angles and intermolecular interactions (e.g., hydrogen bonding between the oxadiazole N and amide H) .
  • High-Resolution Mass Spectrometry (HRMS): Matching the molecular ion peak to the theoretical mass (C₁₇H₁₄N₄O₆: ~394.3 g/mol) .

Advanced Research Questions

Q. What methodologies are employed to evaluate the biological activity of this compound, particularly its enzyme inhibition potential?

  • Enzyme inhibition assays: For example, acetylcholinesterase (AChE) inhibition can be tested using Ellman’s method, with IC₅₀ values calculated from dose-response curves .
  • Molecular docking: Computational models (e.g., AutoDock Vina) predict binding affinities to target enzymes, focusing on interactions between the oxadiazole ring and active-site residues .
  • MIC assays: Antimicrobial activity is assessed against Gram-positive/negative strains via broth microdilution, with results compared to reference drugs .

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise from differences in:

  • Assay conditions (e.g., pH, solvent polarity affecting compound solubility).
  • Cell lines/microbial strains: Variability in membrane permeability or efflux pump activity.
  • Structural analogs: Subtle changes (e.g., nitro vs. chloro substituents) significantly alter bioactivity . Solution: Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and validate results with orthogonal assays (e.g., SPR for binding kinetics) .

Q. What strategies are used to study structure-activity relationships (SAR) for derivatives of this compound?

  • Systematic substitution: Replace the 3-nitro group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to assess effects on bioactivity .
  • Pharmacophore mapping: Identify critical moieties (e.g., oxadiazole for hydrogen bonding) using QSAR models .
  • Metabolic stability assays: Test hepatic microsome stability to correlate structural features with pharmacokinetic profiles .

Experimental Design & Data Analysis

Q. How should researchers design experiments to assess the compound’s pharmacokinetic properties?

  • In vitro assays:
  • Plasma protein binding: Equilibrium dialysis to measure unbound fraction .
  • CYP450 inhibition: Fluorescent probes in human liver microsomes .
    • In vivo studies: Administer the compound to rodent models and collect plasma for LC-MS/MS analysis to calculate t₁/₂, Cmax, and AUC .

Q. What analytical techniques are recommended for detecting degradation products under stress conditions?

  • Forced degradation studies: Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base).
  • HPLC-DAD/UV: Monitor degradation peaks and compare retention times to standards .
  • LC-HRMS: Identify degradation products via accurate mass and fragmentation patterns .

Technical Challenges & Solutions

Q. How can low solubility of this compound in aqueous buffers be addressed in biological assays?

  • Co-solvents: Use DMSO (≤1% v/v) or cyclodextrins to enhance solubility without cytotoxicity .
  • Nanoformulation: Encapsulate in PLGA nanoparticles to improve bioavailability .
  • pH adjustment: Prepare stock solutions in mildly alkaline buffers (pH 7.4–8.0) .

Q. What computational tools are suitable for predicting toxicity profiles?

  • ADMET predictors: Use SwissADME or ProTox-II to estimate hepatotoxicity, Ames mutagenicity, and LD₅₀ .
  • DEREK Nexus: Identify structural alerts (e.g., nitro groups for genotoxicity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.